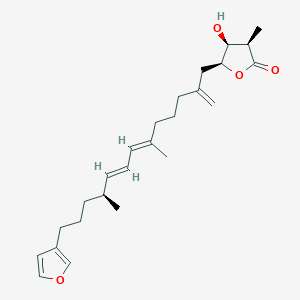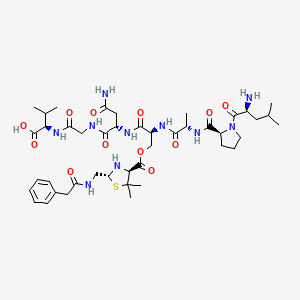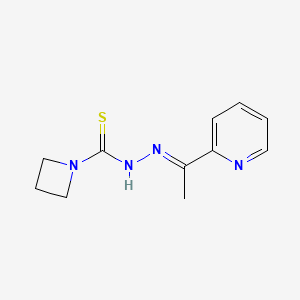
NSC319726
概要
説明
NSC 319726は、ZMC1としても知られており、がん研究の分野で注目を集めている低分子化合物です。特にp53R175変異を含む、変異型p53タンパク質の活性化作用が知られています。p53タンパク質は重要な腫瘍抑制因子であり、その変異はさまざまながんに関連しています。 NSC 319726は、変異型p53の野生型機能を回復させる可能性を示しており、がん治療における潜在的な治療薬となっています .
2. 製法
NSC 319726の合成には、コア構造の調製から始まるいくつかの工程が含まれます。合成経路には一般的に以下のような工程が含まれます。
コア構造の形成: NSC 319726のコア構造は、適切な出発物質を用いた一連の縮合反応によって合成されます。
官能基の修飾: コア構造は、目的の置換基を導入するために、さまざまな官能基の修飾を受けます。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの手法を用いて精製され、高純度が達成されます。
NSC 319726の工業生産方法は広く文書化されていませんが、最終生成物の均一性と純度を確保しながら、実験室規模の合成手順をスケールアップする可能性があります .
科学的研究の応用
NSC 319726は、次のような幅広い科学研究における応用があります。
作用機序
NSC 319726は、亜鉛キレート化とレドックス調節を組み合わせた二重の作用機序によって効果を発揮します。この化合物は亜鉛金属シャペロンとして作用し、変異型p53タンパク質の適切な折り畳みを促進するために最適な濃度の亜鉛を提供します。これにより、p53タンパク質の野生型構造と機能が回復します。 さらに、NSC 319726のレドックス調節特性は、新たにコンホメーションされたp53をトランス活性化し、がん細胞にアポトーシスプログラムを誘導します .
生化学分析
Biochemical Properties
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, influencing redox reactions within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can form complexes with metal ions, which can further modulate its biochemical activity .
Cellular Effects
The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in oxidative stress responses, leading to changes in the production of reactive oxygen species. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress. At high doses, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity .
Metabolic Pathways
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in redox reactions, such as oxidoreductases, thereby affecting the overall redox balance within the cell. Additionally, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can modulate the levels of key metabolites, such as reactive oxygen species and antioxidants, contributing to its biochemical effects .
Transport and Distribution
The transport and distribution of N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide can interact with intracellular binding proteins, which facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide exhibits distinct subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, N’-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses. The subcellular localization of this compound is critical for its biochemical activity and overall cellular effects .
準備方法
The synthesis of NSC 319726 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NSC 319726 is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: The core structure undergoes various functional group modifications to introduce the desired substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods for NSC 319726 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and purity of the final product .
化学反応の分析
NSC 319726は、次のようないくつかの種類の化学反応を起こします。
酸化と還元: この化合物は、その作用機序に重要な役割を果たす、レドックス反応に関与することができます。
置換反応: NSC 319726は、特に求核剤または求電子剤の存在下で、置換反応を起こす可能性があります。
キレート化: この化合物は、その生物活性において重要な役割を果たす、亜鉛キレート化特性を持っています。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
NSC 319726は、亜鉛キレート化とレドックス調節を組み合わせた二重の作用機序において独特です。類似の化合物には、以下のようなものがあります。
Pifithrin-α: p53媒介性アポトーシスを阻害するp53阻害剤。
Eprenetapopt (APR-246): システイン残基を共有結合的に修飾することにより、変異型p53の野生型コンホメーションを回復させる化合物。
RITA: MDM2との相互作用を阻害することにより、p53を再活性化する低分子化合物。
これらの化合物と比較して、NSC 319726は、亜鉛結合p53変異体を特異的に標的とする能力と、二重の作用機序を持つことから、がん治療の有望な候補となっています .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-(Pyridin-2-yl)ethylidene)azetidine-1-carbothiohydrazide involves the condensation of pyridine-2-carbaldehyde with azetidine-1-carbothiohydrazide in the presence of an appropriate catalyst.", "Starting Materials": [ "Pyridine-2-carbaldehyde", "Azetidine-1-carbothiohydrazide" ], "Reaction": [ "Step 1: Dissolve pyridine-2-carbaldehyde (1.0 equiv) and azetidine-1-carbothiohydrazide (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or triethylamine.", "Step 3: Heat the reaction mixture at reflux temperature for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to obtain the desired product." ] } | |
CAS番号 |
71555-25-4 |
分子式 |
C11H14N4S |
分子量 |
234.32 g/mol |
IUPAC名 |
N-[(Z)-1-pyridin-2-ylethylideneamino]azetidine-1-carbothioamide |
InChI |
InChI=1S/C11H14N4S/c1-9(10-5-2-3-6-12-10)13-14-11(16)15-7-4-8-15/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)/b13-9- |
InChIキー |
XDHBUMNIQRLHGO-LCYFTJDESA-N |
異性体SMILES |
C/C(=N/NC(=S)N1CCC1)/C2=CC=CC=N2 |
SMILES |
CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |
正規SMILES |
CC(=NNC(=S)N1CCC1)C2=CC=CC=N2 |
同義語 |
NSC319726 ZMC1 compound |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NSC319726 and what is its mechanism of action?
A1: this compound is a small molecule belonging to the thiosemicarbazone (TSC) class of metal ion chelators. It displays interesting biological activity against both cancer cells and some fungal pathogens. this compound appears to have two main mechanisms of action:
- Zinc Metallochaperone Activity: this compound can function as a zinc metallochaperone, restoring wild-type structure and function to certain mutant p53 proteins, particularly the common p53-R175H mutant. [, ] This mutant form of the p53 tumor suppressor protein is frequently found in cancer cells and is unable to bind zinc effectively, leading to misfolding and loss of its tumor-suppressing function. this compound delivers zinc ions to the mutant p53 protein, facilitating proper folding and restoring its activity. [, ] This restored p53 activity can then trigger cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Ribosome Biogenesis: Recent research suggests that this compound also acts as a potent inhibitor of fungal ribosome biogenesis. [, ] It shows broad-spectrum antifungal activity, effectively inhibiting the growth of various Candida species, including drug-resistant strains like Candida auris. [, , ]
Q2: How effective is this compound against Candida auris compared to existing antifungals?
A3: this compound exhibits promising in vitro activity against a diverse collection of Candida auris isolates, including those resistant to current antifungal drugs. [] It achieves complete visual growth inhibition at low concentrations (MICs ranging from 0.125 to 0.25 mg/liter). [] While its effect appears primarily fungistatic in vitro, it demonstrates significant efficacy in treating C. auris infection in a Galleria mellonella (wax moth larvae) model. [] These findings highlight its potential as a novel antifungal therapy, particularly against drug-resistant strains.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


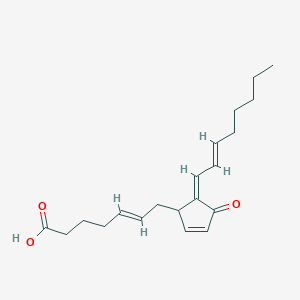
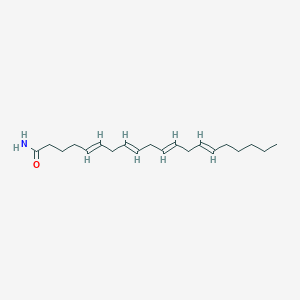

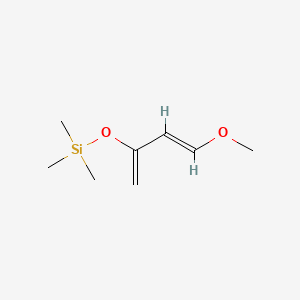
![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)
![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)
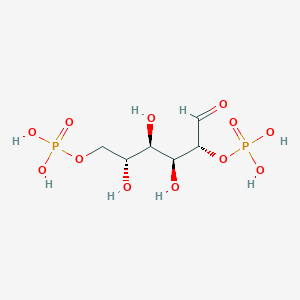




![(-)-N-(3-Furylmethyl)-noroxymorphon-methansulfonat [German]](/img/structure/B1232930.png)
